N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-amine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: Use as a potential pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- N-(5-chloro-2-hydroxyphenyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxamide
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications compared to its analogs.
Properties
Molecular Formula |
C16H12ClN3O3S |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN3O3S/c1-23-11-5-2-9(3-6-11)14-15(24-20-19-14)16(22)18-12-8-10(17)4-7-13(12)21/h2-8,21H,1H3,(H,18,22) |
InChI Key |
AQHNGAQCNAWQOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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